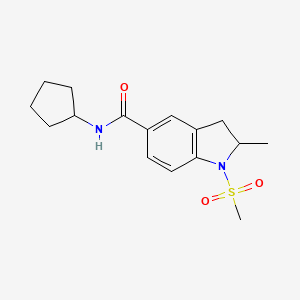
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that plays a critical role in regulating energy metabolism in cells. A-769662 has shown potential in treating metabolic disorders such as diabetes and obesity.
作用机制
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that allows for the phosphorylation and activation of the α-subunit of AMPK. Activated AMPK then regulates several metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have several biochemical and physiological effects. It increases glucose uptake in skeletal muscle and adipose tissue by translocating glucose transporter 4 (GLUT4) to the plasma membrane. It also increases fatty acid oxidation by upregulating the expression of genes involved in fatty acid metabolism. N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to decrease hepatic glucose production by inhibiting gluconeogenesis. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and to protect against oxidative stress by upregulating antioxidant enzymes.
实验室实验的优点和局限性
One advantage of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide is its specificity for AMPK activation. It has been shown to activate AMPK in a dose-dependent manner without affecting other kinases. However, one limitation of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide is its short half-life, which can make it difficult to use in experiments. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide. One direction is to investigate the potential of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide in treating metabolic disorders such as diabetes and obesity. Another direction is to explore the mechanisms by which N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide exerts its anti-inflammatory and antioxidant effects. Additionally, further research is needed to fully understand the off-target effects of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide and to develop more specific AMPK activators.
合成方法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide involves several steps. The first step is the preparation of 4-bromo-2-isobutoxybenzoic acid from 2-isobutoxybenzoic acid. The second step involves the reaction of 4-bromo-2-isobutoxybenzoic acid with 2-amino-2-methylpropan-1-ol to form the intermediate compound, N-(2-hydroxy-1,1-dimethylethyl)-4-bromo-2-isobutoxybenzamide. The final step is the reduction of the bromine atom to form N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide.
科学研究应用
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, increase fatty acid oxidation, and decrease hepatic glucose production. N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
属性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)9-19-13-7-5-12(6-8-13)14(18)16-15(3,4)10-17/h5-8,11,17H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGKJQZLAWAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{2-[(2-hydroxyethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5962952.png)
![6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B5962966.png)
![5,5-dimethyl-2-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B5962967.png)
![1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5962969.png)
![4-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5962983.png)

![3-(2-methoxyphenyl)-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5963003.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5963006.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B5963011.png)
![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)
![1,5-dimethyl-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)](/img/structure/B5963060.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)